

Application Notes and Protocols: Laboratory-Scale Synthesis of Zinc Diethyldithiocarbamate

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Compound of Interest

Compound Name: Zinc diethyldithiocarbamate

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This document provides a detailed protocol for the laboratory-scale synthesis of **zinc diethyldithiocarbamate** (ZDEC), a compound with applications in rubber vulcanization, as an antifungal agrochemical, and with potential anticancer activity.^{[1][2][3]} The synthesis is a two-step process involving the initial formation of sodium diethyldithiocarbamate, followed by its reaction with a zinc salt to yield the final product.^[4]

Experimental Protocols

This protocol is based on established methods for the synthesis of dithiocarbamates.^{[4][5][6]}

Materials and Reagents:

- Diethylamine ($\text{HN}(\text{C}_2\text{H}_5)_2$)
- Carbon disulfide (CS_2)
- Sodium hydroxide (NaOH)
- Zinc chloride (ZnCl_2) or Zinc sulfate (ZnSO_4)
- Deionized water
- Ethanol or Reagent alcohol^[6]

- n-pentane or Acetone (for washing)[6][7]

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask
- Beakers
- Graduated cylinders
- Balance
- Desiccator

Procedure:

Step 1: Synthesis of Sodium Diethyldithiocarbamate

- In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water to prepare a solution.
- Cool the flask in an ice bath.
- In a separate beaker, mix diethylamine with ethanol.
- Slowly add the diethylamine solution to the stirred sodium hydroxide solution, maintaining the temperature below 10 °C.

- After the addition of diethylamine is complete, slowly add carbon disulfide dropwise to the reaction mixture using a dropping funnel, while vigorously stirring and maintaining the temperature below 10 °C. The reaction is exothermic. A pale yellow precipitate of sodium diethyldithiocarbamate may form.^[5]
- Continue stirring the mixture in the ice bath for 1-2 hours after the addition of carbon disulfide is complete to ensure the reaction goes to completion.

Step 2: Synthesis of **Zinc Diethyldithiocarbamate**

- Prepare an aqueous solution of zinc chloride or zinc sulfate.
- Slowly add the zinc salt solution dropwise to the vigorously stirred solution of sodium diethyldithiocarbamate from Step 1.
- An immediate precipitation of a white solid, **zinc diethyldithiocarbamate**, will be observed.^[7] The recommended molar ratio of sodium diethyldithiocarbamate to zinc salt is 2:1.^[7]
- After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the precipitate thoroughly with deionized water to remove any unreacted salts.^[6]
- Subsequently, wash the precipitate with a cold, low-boiling point organic solvent like n-pentane or acetone to remove water.^{[6][7]}
- Dry the final product in a desiccator under vacuum over a drying agent (e.g., P₄O₁₀) to a constant weight.^[7]

Data Presentation

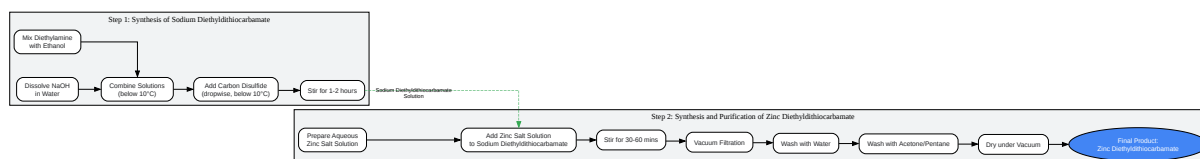
The following table summarizes the quantitative data reported for the synthesis and characterization of **zinc diethyldithiocarbamate**.

| Parameter | Value | Reference |
|------------------------------------------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Synthesis | | |
| Molar Ratio (Diethylamine:CS ₂ :NaOH:ZnCl ₂) | 2:2:2:1 | [8] |
| Yield | 48.5% | [8] |
| Yield | 75-80% (for Zinc dimethyldithiocarbamate) | [7] |
| Yield | 96.6% | [4] |
| Physical Properties | | |
| Appearance | White, slightly brown, or slightly pink crystalline solid | [5] |
| Melting Point | 178-181 °C | [9] |
| Melting Point | ~182 °C | [1] |
| Analytical Data | | |
| Molecular Weight | 361.93 g/mol | [9] |
| Elemental Analysis (Calculated for C ₁₀ H ₂₀ N ₂ S ₄ Zn) | | |
| Carbon (C) | 23.57% (Calculated for Zinc dimethyldithiocarbamate) | [7] |
| Hydrogen (H) | 3.96% (Calculated for Zinc dimethyldithiocarbamate) | [7] |
| Nitrogen (N) | 9.16% (Calculated for Zinc dimethyldithiocarbamate) | [7] |
| Sulfur (S) | 41.94% (Calculated for Zinc dimethyldithiocarbamate) | [7] |
| Spectroscopic Data (FT-IR, ν _{max} /cm ⁻¹) | | |

| | | |
|-------------------------------------------------------------------------------|--------------------------------------------------|---------------------|
| v(N-CSS) | 1525 | [7] |
| va,s(SCS) | 974, 565 | [7] |
| v(ZnS) | 381 | [7] |
| NMR Data (^1H NMR, δH in DMSO- d_6 , ppm) | | |
| CH_3N | 3.38 (12H, s) (for Zinc dimethyldithiocarbamate) | [7] |
| NMR Data (^{13}C NMR, δC in DMSO- d_6 , ppm) | | |
| $\text{CH}_3\text{-N}$ | 44.64 (for Zinc dimethyldithiocarbamate) | [7] |
| CS_2 | 203.72 (for Zinc dimethyldithiocarbamate) | [7] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **zinc diethyldithiocarbamate**.



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Caption: Workflow for the two-step synthesis of **zinc diethyldithiocarbamate**.

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